5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde 5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13571301
InChI: InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8-3-2-7(6-12)13-8/h2-6H,1H3
SMILES: CN1C=CN=C1C2=CC=C(O2)C=O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde

CAS No.:

Cat. No.: VC13571301

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

5-(1-methyl-1H-imidazol-2-yl)furan-2-carbaldehyde -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 5-(1-methylimidazol-2-yl)furan-2-carbaldehyde
Standard InChI InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8-3-2-7(6-12)13-8/h2-6H,1H3
Standard InChI Key OXNISHLOYZMIGL-UHFFFAOYSA-N
SMILES CN1C=CN=C1C2=CC=C(O2)C=O
Canonical SMILES CN1C=CN=C1C2=CC=C(O2)C=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a furan ring (oxygen-containing heterocycle) linked to a 1-methylimidazole group (nitrogen-containing heterocycle) via a single bond. The aldehyde group at the furan’s 2-position introduces reactivity for further functionalization. Key structural identifiers include:

PropertyValueSource
IUPAC Name5-(1-methylimidazol-2-yl)furan-2-carbaldehyde
Molecular FormulaC9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2
Molecular Weight176.17 g/mol
SMILESCN1C=CN=C1C2=CC=C(O2)C=O
InChI KeyOXNISHLOYZMIGL-UHFFFAOYSA-N

The planar aromatic systems of both rings contribute to conjugation, influencing electronic properties and reactivity. The aldehyde group participates in nucleophilic additions, while the imidazole’s nitrogen atoms enable coordination with metal ions or hydrogen bonding.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks corresponding to the aldehyde C=O stretch (~1700 cm1^{-1}), aromatic C=C stretches (1500–1600 cm1^{-1}), and N-H stretches from imidazole (~3400 cm1^{-1}) confirm functional groups .

  • 1^1H NMR: Signals include a singlet for the aldehyde proton (~9.8 ppm), methyl group protons on imidazole (~3.7 ppm), and aromatic protons from furan and imidazole (6.5–8.0 ppm) .

  • Mass Spectrometry: The molecular ion peak at m/zm/z 176.17 aligns with the molecular weight, with fragmentation patterns indicating loss of the aldehyde group (28g/mol-28 \, \text{g/mol}) .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, synthesis likely involves:

  • Imidazole Alkylation: Reaction of 2-bromoimidazole with methylating agents to form 1-methylimidazole.

  • Furan Functionalization: Introduction of the aldehyde group via Vilsmeier-Haack formylation of 2-furan derivatives.

  • Coupling Reaction: Suzuki-Miyaura or nucleophilic aromatic substitution to link the imidazole and furan rings.

MolCore Biopharmatech reports industrial-scale production with ≥97% purity under ISO-certified conditions, emphasizing its role as a pharmaceutical intermediate .

Optimization Challenges

  • Yield Limitations: Steric hindrance between the methyl group and aldehyde reduces coupling efficiency.

  • Purification: Chromatographic separation is required due to polar byproducts .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antifungal Agents: Analogous imidazole derivatives (e.g., ketoconazole) target fungal cytochrome P450 .

  • Kinase Inhibitors: The imidazole ring chelates ATP-binding site metals in oncology targets .

Material Science

Conjugated π-systems enable applications in organic semiconductors and light-emitting diodes (OLEDs).

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedP264: Wash skin thoroughly after handling
H312: Harmful in contact with skinP280: Wear gloves/protective clothing
H332: Harmful if inhaledP304+P340: Remove to fresh air

Storage at 2–8°C in inert atmospheres prevents aldehyde oxidation .

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Derivatization: Explore Schiff base formation at the aldehyde group to enhance bioactivity .

  • Formulation Development: Address solubility limitations using nanoemulsions or cyclodextrin complexes.

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